Dalazatide

Ion Channel Selectivity Immunopharmacology Off-Target Liability

Dalazatide (ShK-186) is the only Kv1.3 channel blocker with human clinical validation, offering a safety and target engagement profile no analog can match. Its engineered >100-fold selectivity for Kv1.3 over neuronal Kv1.1 ensures low off-target risk. Published cryo-EM structures (PDB: 7WF3/7WF4) make it an essential tool for structure-based drug design. Choose Dalazatide when translational relevance and mechanistic benchmarking are non-negotiable.

Molecular Formula C184H296N57O55PS7
Molecular Weight 4442 g/mol
CAS No. 1081110-69-1
Cat. No. B12777948
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDalazatide
CAS1081110-69-1
Molecular FormulaC184H296N57O55PS7
Molecular Weight4442 g/mol
Structural Identifiers
SMILESCCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC3CSSCC4C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N4)CC5=CC=CC=C5)CO)CC(C)C)CCCNC(=N)N)CC6=CC=C(C=C6)O)CCCCN)CCSC)CO)CC7=CNC=N7)CCCCN)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC3=O)C(C)O)C)CC8=CC=CC=C8)CCC(=O)N)C(=O)NCC(=O)NC(C(=O)NC(CSSCC(C(=O)N1)NC(=O)C(CO)NC(=O)C(CCCNC(=N)N)(N(C(=O)C)C(=O)C(CC9=CC=C(C=C9)OP(=O)(O)O)N)OCCOCCN)C(=O)N)C(C)O)C(C)O)CCCCN)CCCNC(=N)N)CCCNC(=N)N)CO)CCCCN)C(C)CC)C(C)O)CC(=O)O
InChIInChI=1S/C184H296N57O55PS7/c1-14-94(5)139-172(283)223-124(79-138(254)255)162(273)238-144(100(11)249)176(287)236-140(95(6)15-2)178(289)240-68-33-46-135(240)171(282)217-112(41-24-28-61-187)152(263)224-125(82-242)163(274)212-116(45-32-66-204-182(197)198)153(264)229-134-91-304-303-89-132-168(279)214-114(43-30-64-202-180(193)194)148(259)210-113(42-25-29-62-188)156(267)237-143(99(10)248)175(286)232-130(147(258)206-81-137(253)234-141(97(8)246)174(285)227-129(145(192)256)86-299-301-90-133(169(280)235-139)231-166(277)128(85-245)233-179(290)184(58-34-67-205-183(199)200,295-71-70-294-69-63-189)241(101(12)250)177(288)109(190)74-104-49-53-108(54-50-104)296-297(291,292)293)87-300-302-88-131(228-154(265)117(55-56-136(191)252)215-158(269)120(75-102-35-18-16-19-36-102)218-146(257)96(7)208-173(284)142(98(9)247)239-170(134)281)167(278)213-111(40-23-27-60-186)150(261)222-123(78-106-80-201-92-207-106)161(272)226-126(83-243)164(275)216-118(57-72-298-13)155(266)209-110(39-22-26-59-185)149(260)220-122(77-105-47-51-107(251)52-48-105)159(270)211-115(44-31-65-203-181(195)196)151(262)219-119(73-93(3)4)157(268)225-127(84-244)165(276)221-121(160(271)230-132)76-103-37-20-17-21-38-103/h16-21,35-38,47-54,80,92-100,109-135,139-144,242-249,251H,14-15,22-34,39-46,55-79,81-91,185-190H2,1-13H3,(H2,191,252)(H2,192,256)(H,201,207)(H,206,258)(H,208,284)(H,209,266)(H,210,259)(H,211,270)(H,212,274)(H,213,278)(H,214,279)(H,215,269)(H,216,275)(H,217,282)(H,218,257)(H,219,262)(H,220,260)(H,221,276)(H,222,261)(H,223,283)(H,224,263)(H,225,268)(H,226,272)(H,227,285)(H,228,265)(H,229,264)(H,230,271)(H,231,277)(H,232,286)(H,233,290)(H,234,253)(H,235,280)(H,236,287)(H,237,267)(H,238,273)(H,239,281)(H,254,255)(H4,193,194,202)(H4,195,196,203)(H4,197,198,204)(H4,199,200,205)(H2,291,292,293)/t94-,95-,96-,97+,98+,99+,100+,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130?,131-,132-,133-,134-,135-,139-,140-,141-,142-,143-,144-,184+/m0/s1
InChIKeyGORAHSAIYZMTHZ-LBFSFEBVSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dalazatide (CAS 1081110-69-1): A First-in-Class Kv1.3 Potassium Channel Peptide Inhibitor for Autoimmune Disease Research


Dalazatide (also known as ShK-186) is a 37-amino acid synthetic peptide that acts as a specific inhibitor of the voltage-gated Kv1.3 potassium channel [1]. It is a chemically modified derivative of the sea anemone toxin ShK, originally isolated from Stichodactyla helianthus [2]. Dalazatide is distinguished by its status as the first Kv1.3 channel blocker to advance into human clinical trials, having completed a randomized Phase 1b study in patients with mild-to-moderate plaque psoriasis [3]. Its mechanism of action involves the selective blockade of Kv1.3 channels on chronically activated effector memory T (TEM) cells, which are key mediators of numerous autoimmune pathologies [4].

Why Dalazatide Cannot Be Replaced by Generic Kv1.3 Inhibitors in Immunomodulation Research


Despite the availability of other Kv1.3 channel blockers, including the native peptide ShK and small molecules like PAP-1, direct substitution of dalazatide is scientifically unsound due to critical differences in selectivity, structural mechanism, and clinical validation. The native ShK peptide exhibits poor selectivity between Kv1.3 and Kv1.1 channels (IC50 values of 9 pM and 23 pM, respectively), posing a significant risk of off-target neuronal effects [1]. In contrast, dalazatide's engineered N-terminal extension confers greater than 100-fold selectivity for Kv1.3 over Kv1.1 and other channels [2]. Furthermore, dalazatide induces a unique, stabilizing conformational rearrangement in the Kv1.3 selectivity filter that is not observed with other peptide toxins [3]. Finally, dalazatide remains the only Kv1.3 blocker with published human clinical trial data demonstrating safety, tolerability, and target engagement in an autoimmune disease setting, providing a validated foundation for further research that is absent for its analogs [4].

Quantitative Evidence Guide: Dalazatide vs. ShK and PAP-1 in Key Research Parameters


Enhanced Selectivity Profile: Dalazatide Exhibits >100-Fold Specificity for Kv1.3 vs. Kv1.1

Dalazatide demonstrates a significantly improved selectivity profile compared to its native parent peptide, ShK. While ShK inhibits Kv1.3 and Kv1.1 with similar potencies (IC50 of 9 ± 2 pM and 23 ± 3 pM, respectively), dalazatide has been engineered to achieve greater than 100-fold selectivity for Kv1.3 over Kv1.1 and other closely related Kv1 family channels [1][2]. This enhanced selectivity is a direct result of specific N-terminal amino acid modifications introduced during the peptide's design [3].

Ion Channel Selectivity Immunopharmacology Off-Target Liability

Superior Functional Potency: Dalazatide Inhibits CCR7⁻ TEM Cell Proliferation with 55-Fold Higher Potency than PAP-1

In a direct functional assay measuring the inhibition of CCR7⁻ effector memory T cell (TEM) proliferation, dalazatide demonstrates significantly greater potency than the small-molecule Kv1.3 blocker PAP-1. Dalazatide inhibits CCR7⁻ TEM cell proliferation with an IC50 of 180 ± 37 pM [1]. In contrast, PAP-1 inhibits the same cell population with an IC50 of 10 nM (10,000 pM) [2].

T Cell Proliferation IC50 Comparison Cellular Pharmacology

Validated Clinical Efficacy: Dalazatide Demonstrates Significant PASI Score Reduction in Psoriasis Patients

Dalazatide is the only Kv1.3 channel blocker to demonstrate proof-of-concept clinical efficacy in a randomized, placebo-controlled human trial. In a Phase 1b study of patients with active plaque psoriasis (n=24), twice-weekly subcutaneous administration of dalazatide at 60 mcg/dose resulted in a significant reduction in Psoriasis Area and Severity Index (PASI) score from baseline to Day 32 (p < 0.01), with 9 out of 10 patients in this dose group showing a decrease [1]. This clinical outcome is accompanied by reductions in plasma inflammatory markers and T cell activation markers [2].

Clinical Trial Data Psoriasis PASI Score Proof-of-Concept

Defined Molecular Mechanism: Dalazatide Induces a Unique Conformational Rearrangement in Kv1.3

Cryogenic electron microscopy (cryo-EM) structures of human Kv1.3 alone and bound to dalazatide reveal that dalazatide binding triggers a unique, large-scale conformational rearrangement in the channel's selectivity filter. In the unbound (apo-Kv1.3) state, residue Y447 adopts a position diverging 11 Å from that observed in other K+ channels. Upon dalazatide binding, the selectivity filter narrows and Y447 shifts to a conformation typical of other K+ channels, a dynamic transition that underlies Kv1.3's entry into a drug-blocked state [1][2].

Structural Biology Cryo-EM Drug-Channel Interaction

Ex Vivo Target Engagement: Dalazatide Suppresses Inflammatory Cytokine Production in SLE Patient TEM Cells

Ex vivo studies using peripheral blood mononuclear cells from patients with systemic lupus erythematosus (SLE) demonstrate that dalazatide dose-dependently inhibits the production of key inflammatory cytokines, including IFN-γ, IL-17, and TNF-α, from both CD4+ and CD8+ effector memory T (TEM) cells. Notably, a higher degree of inhibition was observed in TEM cells from patients with active SLE compared to those with inactive disease [1][2]. This functional evidence is specific to dalazatide and has not been reported for other Kv1.3 blockers in patient-derived SLE cells.

Cytokine Inhibition Ex Vivo Pharmacology Systemic Lupus Erythematosus

Optimal Research and Procurement Scenarios for Dalazatide Based on Validated Evidence


Translational Autoimmune Disease Research Requiring Clinically Validated Target Engagement

Investigators conducting translational research on Kv1.3-mediated immunomodulation should select dalazatide when human clinical validation is a priority. The compound's Phase 1b data in plaque psoriasis patients provides a unique evidence base for dose selection, safety, and proof-of-concept efficacy that is unavailable for any other Kv1.3 channel blocker [1]. This clinical validation supports the use of dalazatide as a reference standard for benchmarking novel Kv1.3 inhibitors and for designing clinical studies in related autoimmune indications such as SLE, rheumatoid arthritis, and inflammatory bowel disease [2].

Structural Biology and Cryo-EM Studies of Kv Channel Drug Interactions

Dalazatide is the optimal ligand for structural biology studies aimed at understanding drug-induced conformational changes in voltage-gated potassium channels. The published cryo-EM structures of apo-Kv1.3 and dalazatide-bound Kv1.3 (PDB IDs 7WF3 and 7WF4) provide a high-resolution (2.8–3.2 Å) framework for investigating the dynamic rearrangement of the selectivity filter upon drug binding [1]. These structural insights can guide structure-based drug design and help elucidate the molecular basis of state-dependent blockade, making dalazatide an essential tool for academic and industrial structural biology programs [2].

Functional Dissection of Effector Memory T Cell (TEM) Biology

For researchers focused on the specific role of Kv1.3 channels in TEM cell function and autoimmune pathogenesis, dalazatide offers the highest available potency and selectivity. Its ability to inhibit CCR7⁻ TEM cell proliferation with an IC50 of 180 pM, coupled with its capacity to suppress cytokine production in ex vivo patient samples, makes it the preferred reagent for dissecting TEM-specific signaling pathways without confounding effects on naïve and central memory T cells [1]. This application is particularly relevant for studies of SLE, psoriasis, and other TEM-driven autoimmune conditions [2].

Preclinical Pharmacodynamic Studies Requiring Picomolar Potency and Selectivity

In preclinical animal models of autoimmune disease, dalazatide's picomolar affinity (Kd = 65 ± 5 pM) for Kv1.3 and >100-fold selectivity over neuronal Kv1.1 channels enable robust target engagement at low doses while minimizing off-target effects [1]. This profile is particularly advantageous for long-term dosing studies in rodent models of multiple sclerosis (e.g., experimental autoimmune encephalomyelitis), rheumatoid arthritis, and delayed-type hypersensitivity, where sustained immunomodulation without neurotoxicity is essential [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dalazatide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.